molecular formula C10H17NO2 B12902364 2-(Pyrrolidin-2-ylidene)ethyl butyrate

2-(Pyrrolidin-2-ylidene)ethyl butyrate

Cat. No.: B12902364
M. Wt: 183.25 g/mol
InChI Key: AGGTVARKURJNMS-RMKNXTFCSA-N
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Description

2-(Pyrrolidin-2-ylidene)ethyl butyrate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-ylidene)ethyl butyrate typically involves the reaction of pyrrolidine derivatives with butyric acid or its derivatives. One common method is the 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, which can be facilitated by hydrogen bonding . This reaction is carried out under reflux conditions in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-ylidene)ethyl butyrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrolidone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(Pyrrolidin-2-ylidene)ethyl butyrate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-2-ylidene)ethyl butyrate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-ylidene)ethyl butyrate is unique due to its specific combination of the pyrrolidine ring and the butyrate ester group. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

[(2E)-2-pyrrolidin-2-ylideneethyl] butanoate

InChI

InChI=1S/C10H17NO2/c1-2-4-10(12)13-8-6-9-5-3-7-11-9/h6,11H,2-5,7-8H2,1H3/b9-6+

InChI Key

AGGTVARKURJNMS-RMKNXTFCSA-N

Isomeric SMILES

CCCC(=O)OC/C=C/1\CCCN1

Canonical SMILES

CCCC(=O)OCC=C1CCCN1

Origin of Product

United States

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